Melittin Peptide: A Comprehensive Technical Guide to Structure, Sequence, and Function
Melittin Peptide: A Comprehensive Technical Guide to Structure, Sequence, and Function
Introduction
Melittin, the principal toxic component of the European honeybee (Apis mellifera) venom, is a potent, membrane-active peptide that has garnered significant interest within the scientific and drug development communities.[1] Comprising 40-60% of the dry weight of whole venom, this 26-amino acid peptide is a powerful cytolytic agent, capable of disrupting the cellular membranes of a wide range of organisms.[2] Its amphipathic nature, coupled with its ability to self-assemble and form pores in lipid bilayers, makes it a valuable model for studying peptide-lipid interactions and a promising candidate for various therapeutic applications, including antimicrobial and anticancer therapies.[1][3] This guide provides an in-depth technical overview of the structure, sequence, and function of melittin, intended for researchers, scientists, and professionals in the field of drug development.
I. Molecular Architecture of Melittin
The biological activity of melittin is intrinsically linked to its unique structural characteristics, which span its primary, secondary, and quaternary organization.
Primary Structure: The Amino Acid Sequence
Melittin is a small, basic peptide with a molecular weight of approximately 2846.5 g/mol .[4] It lacks any disulfide bridges, a feature that contributes to its conformational flexibility.[2] The primary sequence of melittin is as follows:
GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ [4][5]
This sequence reveals a distinct amphipathic character. The N-terminal region (residues 1-20) is predominantly composed of hydrophobic amino acids, while the C-terminal region (residues 21-26) is hydrophilic and carries a strong positive charge due to the presence of lysine and arginine residues.[1][2] This segregation of hydrophobic and hydrophilic domains is crucial for its interaction with and disruption of cell membranes.
| Property | Value |
| Amino Acid Residues | 26[2] |
| Molecular Formula | C₁₃₁H₂₂₉N₃₉O₃₁[4] |
| Molecular Weight | 2846.5 g/mol [4] |
| N-terminus | Glycine (G) |
| C-terminus | Glutamine (Q) - amidated |
Secondary Structure: The α-Helical Conformation
In aqueous solution at low concentrations, melittin exists as a largely unstructured random coil.[6] However, upon interaction with lipid membranes or in the presence of certain solvents like methanol or trifluoroethanol, it undergoes a significant conformational change, folding into a predominantly α-helical structure.[5][7][8] This α-helix is also amphipathic, with a continuous hydrophobic face and a distinct polar, positively charged face.[5] The proline residue at position 14 introduces a kink or hinge in the helical structure, dividing it into two helical segments.[5] This structural feature is thought to be critical for its biological activity.[5] NMR studies have further elucidated the helical structure, identifying both N- and C-terminal α-helices, and in some environments, a noncanonical 3₁₀-helix in the central region.[7][9][10]
Quaternary Structure: The Tetrameric Assembly
In aqueous solutions, particularly at high concentrations, high ionic strength, or neutral to alkaline pH, melittin monomers self-assemble into a stable tetrameric complex.[2][5][11] This tetramer is formed by the association of four α-helical monomers, with their hydrophobic surfaces buried in the core of the complex and the hydrophilic, charged residues exposed to the aqueous environment.[5][12] This arrangement renders the tetramer highly water-soluble.[5] X-ray crystallography and racemic crystallography studies have confirmed this tetrameric assembly, suggesting its biological relevance, potentially as a storage form in the bee venom sac.[11][12][13]
Caption: Hierarchical organization of melittin structure.
II. Mechanism of Action: Membrane Disruption and Pore Formation
The primary mechanism by which melittin exerts its cytotoxic effects is through the disruption of the plasma membrane's integrity.[5] This process is multi-step and involves the peptide's ability to bind to, insert into, and ultimately permeabilize the lipid bilayer.
The initial interaction is driven by electrostatic forces between the positively charged C-terminal region of melittin and the negatively charged components of the cell membrane, such as phospholipids.[14] Following this initial binding, the hydrophobic N-terminal region inserts into the nonpolar core of the lipid bilayer.[5]
Several models have been proposed to describe the subsequent pore formation, with the "toroidal pore" model being widely supported.[15] In this model, as more melittin monomers insert into the membrane, they aggregate and induce a curvature in the lipid bilayer, leading to the formation of a water-filled channel. The pore is lined by both the hydrophilic faces of the melittin helices and the head groups of the lipid molecules. This disruption of the membrane barrier leads to the leakage of ions and small molecules, ultimately resulting in cell lysis.[14][16]
Caption: Stepwise mechanism of melittin-induced membrane disruption.
III. Experimental Protocols for the Study of Melittin
The following section provides standardized, step-by-step methodologies for the synthesis, purification, and characterization of melittin.
Solid-Phase Peptide Synthesis (SPPS) of Melittin
The chemical synthesis of melittin is most commonly achieved using Fmoc-based solid-phase peptide synthesis.[17]
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the melittin sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide.
Purification of Melittin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the synthesized or commercially obtained melittin is crucial for accurate functional and structural studies.[18]
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude melittin in a minimal amount of a suitable solvent, such as 0.1% TFA in water.
-
Column and Solvents: Use a C18 reverse-phase HPLC column. The mobile phases are typically Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 5%). Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF-MS).[17]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified melittin powder.
Caption: Workflow for the purification of melittin.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of melittin and its conformational changes under different conditions.[6][19]
Protocol:
-
Sample Preparation: Prepare a stock solution of purified melittin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 10-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 1 mm.
-
Blank Measurement: Record the CD spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the melittin solution.
-
Data Processing: Subtract the buffer spectrum from the melittin spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues (26 for melittin), and l is the path length of the cuvette in centimeters.
-
Structural Interpretation: An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. A random coil structure shows a strong negative band around 200 nm.
Functional Characterization by Hemolytic Activity Assay
The hemolytic assay is a common method to quantify the membrane-disrupting activity of melittin.[20][21]
Protocol:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, heparinized whole blood.
-
Centrifuge at 500 x g for 5 minutes to pellet the RBCs.[21]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5-10 volumes of cold phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.[21]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add serial dilutions of purified melittin in PBS to achieve a final concentration range (e.g., 0.1 to 10 µg/mL).
-
For the negative control (0% hemolysis), use PBS alone.
-
For the positive control (100% hemolysis), use 0.2% Triton X-100.[21]
-
-
Incubation: Add the 2% RBC suspension to each well and incubate the plate at 37°C for 1 hour.[21]
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs and cell debris.[21]
-
Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[21]
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each melittin concentration using the following formula: % Hemolysis = [ (Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control) ] * 100[21]
-
Data Analysis: Plot the percentage of hemolysis against the melittin concentration to determine the HC₅₀ value (the concentration of melittin that causes 50% hemolysis).
IV. Conclusion
Melittin stands as a quintessential example of a membrane-active peptide, with its structure and function intricately intertwined. Its well-defined primary sequence gives rise to a dynamic secondary structure that can self-assemble into a functional tetramer. The amphipathic nature of melittin is the cornerstone of its potent membrane-disrupting activity, making it a subject of continuous research and a promising scaffold for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and characterization of melittin, enabling further exploration of its multifaceted biological activities.
V. References
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Raghuraman, H., & Chattopadhyay, A. (2007). Melittin: a membrane-active peptide with diverse functions. Bioscience reports, 27(4-5), 189–223. [Link]
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Melittin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Kumar, A., et al. (2019). Helical Structure of Recombinant Melittin. The Journal of Physical Chemistry B, 123(1), 148-157. [Link]
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MELT - Melittin - Apis mellifera (Honeybee). (n.d.). In UniProtKB. Retrieved January 21, 2026, from [Link]
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Li, J., et al. (2024). Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities. International Journal of Molecular Sciences, 25(3), 1506. [Link]
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Zarebski, A., et al. (2015). 2MW6: Structure of the bee venom toxin melittin with [(C5H5)Ru]+ fragment attached to the tryptophan residue. RCSB PDB. [Link]
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Melittin. (n.d.). In PubChem. Retrieved January 21, 2026, from [Link]
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Kurgan, K. W., et al. (2019). Retention of Native Quaternary Structure in Racemic Melittin Crystals. Journal of the American Chemical Society, 141(19), 7704–7708. [Link]
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Terwilliger, T. C., & Eisenberg, D. (1982). 2MLT: MELITTIN. RCSB PDB. [Link]
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Tosteson, M. T., & Tosteson, D. C. (1981). Solid-phase Synthesis of Melittin: Purification and Functional Characterization. Biochemistry, 20(24), 6807-6814. [Link]
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Kumar, A., et al. (2019). Helical Structure of Recombinant Melittin. ACS Publications. [Link]
-
The circular dichroism spectra of melittin, A3P7, AP19, AP18, AP17,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hemolytic activity assay. The percentage of hemolytic activity of melittin was determined in comparison with positive control (Triton X-100). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Terwilliger, T. C., & Eisenberg, D. (1982). The structure of melittin. II. Interpretation of the structure. The Journal of biological chemistry, 257(11), 6016–6022. [Link]
-
Chen, Y., et al. (2003). Conformational Analysis of Melittin in Solution Phase: Vibrational Circular Dichroism Study. The Journal of Physical Chemistry B, 107(29), 7164-7171. [Link]
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Gellman Group. (2019). Retention of Native Quaternary Structure in Racemic Melittin Crystals. [Link]
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Kumar, A., et al. (2018). Helical Structure of Recombinant Melittin. The Journal of Physical Chemistry B. [Link]
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Li, Y., et al. (2023). Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. Molecules, 28(15), 5707. [Link]
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Zhang, S., et al. (2019). How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. International Journal of Molecular Sciences, 20(9), 2296. [Link]
-
Raghuraman, H., & Chattopadhyay, A. (2007). Melittin: a membrane-active peptide with diverse functions. Bioscience reports, 27(4-5), 189–223. [Link]
-
Zhang, S., et al. (2019). How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane. ResearchGate. [Link]
-
Florance, H. V., et al. (2011). Evidence for α-helices in the gas phase: A case study using Melittin from honey bee venom. Analyst, 136(17), 3446-3453. [Link]
-
Tosteson, M. T., & Tosteson, D. C. (1981). Solid-phase synthesis of melittin: purification and functional characterization. Biochemistry, 20(24), 6807-6814. [Link]
-
Kian, D., et al. (2021). In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria. AMB Express, 11(1), 101. [Link]
-
Dempsey, C. E. (1990). Thermodynamics of melittin tetramerization determined by circular dichroism and implications for protein folding. Biochemistry, 29(17), 4155-4164. [Link]
-
CN101455287A - Melittin purification method. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Vámosi, G., et al. (2019). Nano-viscosimetry analysis of the membrane disrupting action of the bee venom peptide melittin. Biochimica et biophysica acta. Biomembranes, 1861(10), 183002. [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). Zenit Science. [Link]
-
Circular dichroism titration data of melittin plotted against the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quaternary structures by racemic protein crystallography; (A) Melittin tetramer (PDB... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Structural and functional behavior of biologically active monomeric melittin. (2015). ResearchGate. [Link]
-
Hemolytic and therapeutic activity of melittin and MELFL.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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